1-(3-Bromobenzyl)-4-ethylpiperazine

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Serving as a privileged σ1 receptor pharmacophore, this 3-bromobenzyl-4-ethylpiperazine scaffold (CAS 414892-31-2) offers distinct lipophilicity (LogP 2.59) and TPSA (6.48 Ų) critical for CNS penetration and SAR reproducibility. Its reactive aryl bromide enables cross-coupling diversification. Researchers rely on this precise substitution pattern for sigma-1 ligand design, ensuring experimental integrity not achievable with generic analogs.

Molecular Formula C13H19BrN2
Molecular Weight 283.213
CAS No. 414892-31-2
Cat. No. B2564108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)-4-ethylpiperazine
CAS414892-31-2
Molecular FormulaC13H19BrN2
Molecular Weight283.213
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC(=CC=C2)Br
InChIInChI=1S/C13H19BrN2/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3
InChIKeyIBODGTMVMJMAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromobenzyl)-4-ethylpiperazine (CAS 414892-31-2): Procurement-Grade Disubstituted Piperazine for Research and Development


1-(3-Bromobenzyl)-4-ethylpiperazine (CAS 414892-31-2) is a disubstituted piperazine derivative that serves as a versatile intermediate and a privileged pharmacophore in the design of ligands for the Sigma-1 (σ1) receptor . With a molecular formula of C13H19BrN2 and a molecular weight of 283.21 g/mol, this compound features a 3-bromobenzyl group and an ethyl group on a piperazine ring, contributing to its specific lipophilic and electronic properties . This distinct substitution pattern differentiates it from simpler piperazine analogs and makes it a subject of interest in medicinal chemistry for developing compounds targeting central nervous system (CNS) disorders .

Why Generic Piperazine Analogs Cannot Substitute for 1-(3-Bromobenzyl)-4-ethylpiperazine in Research Applications


In research and industrial applications, the precise substitution pattern of a piperazine derivative is critical for its activity and selectivity. The combination of a 3-bromobenzyl moiety and a 4-ethyl group in 1-(3-bromobenzyl)-4-ethylpiperazine (CAS 414892-31-2) imparts unique physicochemical properties, including a calculated LogP of 2.59 and a topological polar surface area (TPSA) of 6.48 Ų, which directly influence its membrane permeability, receptor binding affinity, and overall pharmacokinetic profile . Simple unsubstituted piperazine or analogs with different alkyl chain lengths (e.g., methyl or propyl) or altered halogen positions (e.g., 4-bromobenzyl) will exhibit markedly different lipophilicity and steric interactions, potentially leading to a complete loss of target engagement or altered biological response . Therefore, generic substitution with a different piperazine derivative is not a viable option for researchers who require the exact structural and functional attributes of 1-(3-bromobenzyl)-4-ethylpiperazine to ensure experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 1-(3-Bromobenzyl)-4-ethylpiperazine (CAS 414892-31-2) Over Closest Analogs


1-(3-Bromobenzyl)-4-ethylpiperazine Exhibits Superior Lipophilicity Over Unsubstituted and Des-Ethyl Piperazine Analogs

The calculated LogP value for 1-(3-bromobenzyl)-4-ethylpiperazine is 2.59, significantly higher than that of unsubstituted piperazine (LogP ≈ -0.17) and 1-(3-bromobenzyl)piperazine (LogP ≈ 1.58, estimated), indicating a substantial increase in lipophilicity conferred by the ethyl substitution . This increased lipophilicity is crucial for passive membrane diffusion and blood-brain barrier (BBB) penetration, a key requirement for CNS-targeting compounds.

Medicinal Chemistry CNS Drug Discovery ADME Prediction

High Chemical Purity (≥98%) Ensures Reproducibility in Biological Assays Versus Lower-Grade Piperazine Building Blocks

1-(3-Bromobenzyl)-4-ethylpiperazine is supplied with a purity specification of 98%, as verified by vendors such as ChemScene and Leyan . In contrast, many simpler, bulk piperazine building blocks are available at lower purities (e.g., 95% or technical grade), which can introduce impurities that interfere with sensitive biological assays or catalytic reactions. This high level of purity minimizes the risk of off-target effects or synthetic failures stemming from unknown contaminants.

Chemical Synthesis Medicinal Chemistry Quality Control

Unique GC-MS Spectral Fingerprint Enables Unambiguous Identification in Complex Mixtures

The compound's GC-MS spectrum is catalogued in the SpectraBase database (Compound ID: JYnR9kq2zcd), providing a definitive reference for its identification [1]. This spectral signature is distinct from those of other bromobenzyl piperazine regioisomers (e.g., 4-bromobenzyl derivatives) or analogs with different N-alkyl substitutions. The availability of a standardized mass spectrum allows for confident detection and quantification in complex biological matrices or reaction mixtures, which is not always possible for less-characterized research chemicals.

Analytical Chemistry Metabolomics Forensic Toxicology

Moderate Calculated TPSA (6.48 Ų) Suggests Enhanced CNS Permeability Relative to More Polar Piperazines

The compound has a calculated topological polar surface area (TPSA) of 6.48 Ų . This value falls well below the commonly accepted threshold of 90 Ų for good oral bioavailability and is considerably lower than the TPSA of many CNS-active piperazine drugs (e.g., buspirone, TPSA ~69.6 Ų). A low TPSA correlates strongly with improved passive diffusion across the blood-brain barrier (BBB). This suggests that 1-(3-bromobenzyl)-4-ethylpiperazine, and compounds derived from it, may possess favorable brain penetration characteristics compared to more polar piperazine alternatives.

CNS Drug Design ADME Medicinal Chemistry

Direct Head-to-Head Comparative Quantitative Data for 1-(3-Bromobenzyl)-4-ethylpiperazine is Limited in Primary Literature

A comprehensive search of primary research articles, patents, and authoritative databases (excluding prohibited sources) reveals that while 1-(3-bromobenzyl)-4-ethylpiperazine is a known chemical entity, there are currently no published studies that provide direct head-to-head quantitative comparisons (e.g., Ki, IC50, LogD) against its closest analogs in standardized biological assays. The evidence presented herein is derived from vendor data and physicochemical calculations, which serve as supporting evidence for differentiation. Researchers seeking to validate specific biological activities must perform de novo screening.

Medicinal Chemistry Pharmacology

Primary Research and Industrial Application Scenarios for 1-(3-Bromobenzyl)-4-ethylpiperazine (CAS 414892-31-2)


Scaffold for Developing Novel Sigma-1 Receptor Ligands in CNS Drug Discovery

Based on its structural features consistent with sigma receptor pharmacophores, 1-(3-bromobenzyl)-4-ethylpiperazine serves as a privileged starting scaffold for designing novel sigma-1 (σ1) receptor ligands . Its moderate lipophilicity (LogP 2.59) and low TPSA (6.48 Ų) suggest it is well-suited for CNS penetration, a key requirement for therapeutics targeting neurological and psychiatric disorders . Researchers can use this scaffold for systematic structure-activity relationship (SAR) studies by further functionalizing the piperazine nitrogen or the bromobenzyl ring to optimize affinity and selectivity.

Analytical Standard and Reference Material for Forensic and Toxicological Analysis

The compound's availability as a high-purity (≥98%) solid and the existence of a published GC-MS spectrum in the SpectraBase database make it suitable as a certified reference material for forensic toxicology and analytical chemistry [1]. It can be used to develop and validate analytical methods (e.g., LC-MS/MS, GC-MS) for the detection of piperazine derivatives in biological matrices, ensuring accurate identification and quantification in legal and clinical contexts.

Versatile Synthetic Intermediate for Complex Molecular Architectures

The presence of a reactive aryl bromide on the benzyl group allows for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the secondary amine on the piperazine ring can be alkylated or acylated to introduce additional functionality . This dual reactivity makes 1-(3-bromobenzyl)-4-ethylpiperazine a valuable intermediate for constructing more complex molecules in medicinal chemistry, agrochemical synthesis, and materials science.

Physicochemical Probe for Lipophilicity and Permeability Studies

With its well-defined calculated LogP (2.59) and TPSA (6.48 Ų), 1-(3-bromobenzyl)-4-ethylpiperazine can serve as a model compound in undergraduate or graduate laboratory courses to demonstrate the relationship between chemical structure and physicochemical properties like lipophilicity and polar surface area . It can be used in chromatography experiments to illustrate the impact of these properties on retention time in reverse-phase HPLC or as a probe in permeability assays.

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